![molecular formula C10H10BrNO2 B1492595 1-(((5-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde CAS No. 2098106-20-6](/img/structure/B1492595.png)
1-(((5-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Overview
Description
1-(((5-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde (1-(((5-BrPy)OMe)CP)CA) is a compound of cyclopropane and bromopyridine, and is an important intermediate for the synthesis of various biologically active compounds. It is also a key intermediate in the synthesis of several drugs, such as the anticonvulsant drug pregabalin.
Scientific Research Applications
Palladium-Catalyzed Cyclization
One application involves the palladium-catalyzed cyclization of bromopyridine-carbaldehyde derivatives with carboxylic acids under carbon monoxide pressure to afford oxo-dihydrofuro[3,4-c]pyridines. This method demonstrates the utility of bromopyridine aldehydes in constructing complex heterocyclic structures (Cho & Kim, 2008).
Domino Reactions with Methylenecyclopropanes
Methylenecyclopropanes (MCPs), similar in reactivity to cyclopropane-carbaldehydes, have been extensively utilized in Lewis or Brønsted acid-mediated reactions to generate molecular complexity. These reactions include ring expansions and cycloadditions, showcasing the potential of MCPs as precursors for synthesizing a variety of compounds, including those with cyclopropane motifs (Shi et al., 2012).
Photochemical Oxetan Formation
Aldehydes, including cyclopropane-carbaldehydes, participate in photochemical Paternò-Büchi reactions with alkenes and dienes to form oxetans. This reaction underscores the role of aldehydes in synthesizing oxetane derivatives through photochemistry, highlighting a path to four-membered cyclic ethers (Funke & Cerfontain, 1976).
Metal-free Domino Processes
Cyclopropane carbaldehydes have been transformed into oxybis(tetrahydrofuran) derivatives via a metal-free domino Cloke-Wilson rearrangement-hydration-dimerization sequence. This showcases an innovative approach to synthesizing complex oxygen-containing heterocycles from simple cyclopropane aldehydes (Dey et al., 2020).
properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJGYZZHUBWFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((5-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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